

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzyloperazine Derivatives

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Compound of Interest

Compound Name: 1-(3,4-Difluorobenzyl)piperazine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fluorinated and non-fluorinated benzyloperazine derivatives, focusing on their pharmacological and toxicological profiles. The strategic incorporation of fluorine into the benzyloperazine scaffold has been shown to significantly modulate the physicochemical and pharmacokinetic properties of these compounds, leading to altered receptor interactions and biological activities. This document summarizes key experimental data to facilitate informed decision-making in drug discovery and development.

Pharmacological Profile: A Tale of Two Moieties

The primary mechanism of action for many benzyloperazine derivatives involves interaction with monoamine transporters and receptors, particularly dopamine and serotonin systems. Fluorination of the benzyl ring can profoundly influence the affinity and functional activity of these compounds at their respective targets.

Non-fluorinated benzyloperazine (BZP) is a well-documented central nervous system stimulant. It primarily enhances the release of dopamine and norepinephrine, with a lesser effect on serotonin. This profile results in amphetamine-like stimulant effects.^[1]

In contrast, fluorinated derivatives, such as trifluoromethylphenylpiperazine (TFMPP), exhibit a shift in their pharmacological profile towards the serotonergic system, acting as a more direct serotonin agonist.^[1] The position of fluorine substitution on the benzyl ring is a critical

determinant of receptor affinity. For instance, para-fluorination has been shown to be favorable for dopamine D2 and serotonin 5-HT2A receptor binding. Furthermore, certain fluorinated analogs, including 3-fluoro and 4-fluoro derivatives, have demonstrated antagonistic activity at dopamine D2 receptors.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for a selection of fluorinated and non-fluorinated benzylpiperazine derivatives. It is important to note that a direct, comprehensive comparison across a wide range of derivatives under uniform experimental conditions is not readily available in the existing literature. The data presented here has been compiled from various sources and should be interpreted with consideration of the different experimental setups.

Table 1: Receptor Binding Affinities (K_i, nM)

Compound	Dopamine D2	Serotonin 5-HT2A	Reference
Non-Fluorinated			
Benzylpiperazine (BZP)	~224	-	[2]
Fluorinated			
1-(4-Fluorobenzyl)piperazine	-	-	[3]
Trifluoromethylphenyl piperazine (TFMPP)	-	-	[1]
3-Fluorobenzylpiperazine	-	-	[4]
4-Fluorobenzylpiperazine	-	-	[4]

Data for a direct comparison of Ki values for many derivatives at these specific receptors is limited in the provided search results. The table highlights key compounds of interest, with more comprehensive data needed for a complete quantitative comparison.

Table 2: Functional Activity (EC50/IC50, μ M)

Compound	Assay	Target	Value (μ M)	Reference
Non-Fluorinated				
Benzylpiperazine (BZP)	Cytotoxicity (MTT Assay, HepaRG cells)	-	2210	
Fluorinated				
Trifluoromethylphenylpiperazine (TFMPP)	Cytotoxicity (MTT Assay, HepaRG cells)	-	140	

This table reflects the available data on functional activity, which is currently limited to cytotoxicity. Further research is required to populate this table with EC50/IC50 values from receptor functional assays.

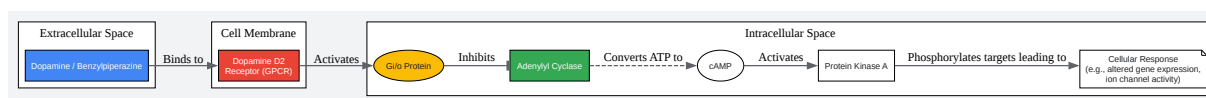
Table 3: Toxicological Data

Compound	Assay	Value	Reference
Non-Fluorinated			
Benzylpiperazine (BZP)	Cytotoxicity (EC50, HepaRG cells)	2.21 mM	
Fluorinated			
Trifluoromethylphenylpiperazine (TFMPP)	Cytotoxicity (EC50, HepaRG cells)	0.14 mM	

Comprehensive in vivo toxicological data, such as LD50 values, are not readily available in the public domain for a direct comparison.

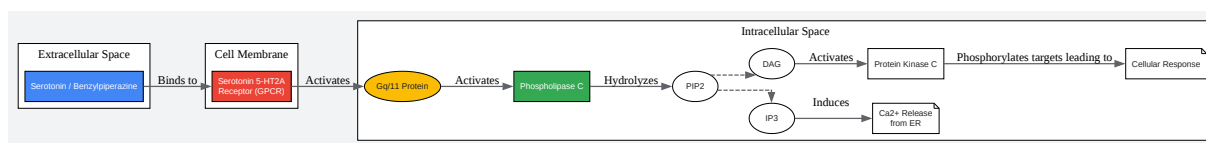
Signaling Pathways and Experimental Workflows

The interaction of benzylpiperazine derivatives with dopamine and serotonin receptors initiates complex intracellular signaling cascades. The following diagrams, generated using the DOT language, visualize these pathways and a general experimental workflow for assessing compound activity.



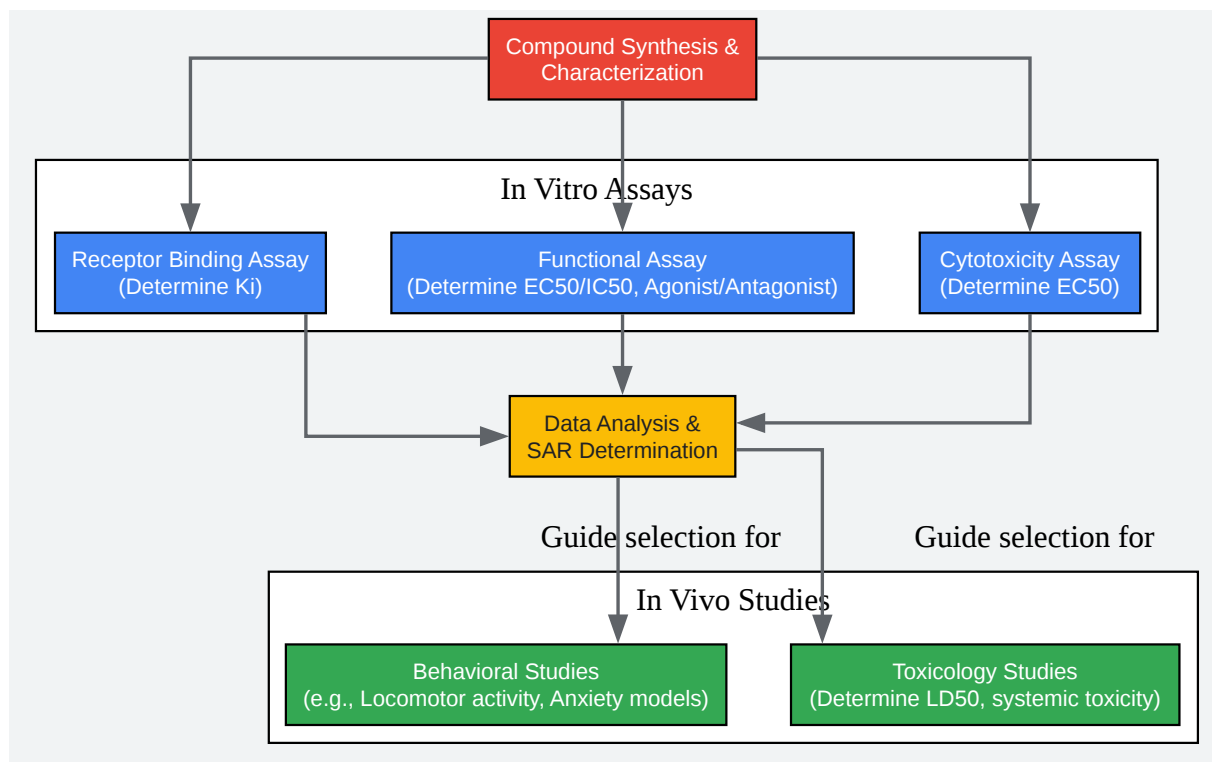
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Caption: Dopamine D2 Receptor Signaling Pathway.



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Caption: Serotonin 5-HT2A Receptor Signaling Pathway.



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References

- 1. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
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